molecular formula C10H18N4O2 B4995842 1,4-diethyl-3,6-dimethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione CAS No. 5233-95-4

1,4-diethyl-3,6-dimethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione

Cat. No.: B4995842
CAS No.: 5233-95-4
M. Wt: 226.28 g/mol
InChI Key: OYMJBLPBWFQYBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-diethyl-3,6-dimethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione is a useful research compound. Its molecular formula is C10H18N4O2 and its molecular weight is 226.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 226.14297583 g/mol and the complexity rating of the compound is 301. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Solvent Isotope Effects on Thermodynamic Properties

1,4-Diethyl-3,6-dimethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione, referred to as Albicar, exhibits interesting behaviors in different solvent environments. Research shows that the thermodynamic properties of Albicar's dissolution change significantly when dissolved in ordinary water (H2O) compared to heavy water (D2O). These changes are evident in its molar enthalpies of solution and heat capacities. The solvent isotope effects indicate a dualistic (hydrophobic-hydrophilic) nature of Albicar's hydration, which is enhanced in D2O medium (Ivanov, Batov, & Kravchenko, 2016).

Volumetric Properties in Water H/D Isotopologues

The volumetric properties of Albicar in ordinary and heavy water were studied, providing insights into the compound's behavior in different solvents. Standard molar volumes and expansibilities of Albicar were derived from solution density data. The findings confirm that Albicar's hydration is overall more enhanced in D2O. This research aids in understanding the interaction of Albicar with water H/D isotopologues, which is relevant for its application in various scientific fields (Ivanov, Lebedeva, & Kravchenko, 2017).

Synthesis and Applications in Supramolecular Chemistry

Glycolurils, including this compound, are used in various scientific applications, including pharmacology, explosives, and gelators. They serve as key building blocks in supramolecular chemistry. The development of new synthesis methods for glycolurils and their analogues is an active area of research, highlighting the compound's versatility and potential in multiple scientific domains (Kravchenko, Baranov, & Gazieva, 2018).

Potential Antithyroid Properties

Recent studies have explored the potential antithyroid properties of derivatives of this compound. The chemical reactivity and interactions with serum albumin suggest potential application as antithyroid agents. This research opens new avenues in the medicinal applications of this compound and its derivatives (Ivolgina, Popov, Gazieva, & Kravchenko, 2020).

Density Functional Theory Studies

Density functional theory and MP2 methods have been used to study proton transfer reactions in tautomeric forms of glycoluril, including this compound. This research provides insights into the compound's electronic structure and reactivity, crucial for its application in various chemical processes (Beni, Aazari, Chermahini, & Zarandi, 2016)

Properties

IUPAC Name

3,6-diethyl-1,4-dimethyl-3a,6a-dihydroimidazo[4,5-d]imidazole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4O2/c1-5-13-7-8(12(4)9(13)15)14(6-2)10(16)11(7)3/h7-8H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYMJBLPBWFQYBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2C(N(C1=O)C)N(C(=O)N2C)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00385460
Record name 1,4-Diethyl-3,6-dimethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00385460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5233-95-4
Record name 1,4-Diethyl-3,6-dimethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00385460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,4-diethyl-3,6-dimethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione
Reactant of Route 2
Reactant of Route 2
1,4-diethyl-3,6-dimethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione
Reactant of Route 3
Reactant of Route 3
1,4-diethyl-3,6-dimethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione
Reactant of Route 4
Reactant of Route 4
1,4-diethyl-3,6-dimethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione
Reactant of Route 5
Reactant of Route 5
1,4-diethyl-3,6-dimethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione
Reactant of Route 6
1,4-diethyl-3,6-dimethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.